Cas no 99419-04-2 (3-Hydrazinyl-6-methoxypyridazine)

3-Hydrazinyl-6-methoxypyridazine is a heterocyclic compound featuring a pyridazine core substituted with a hydrazinyl group at the 3-position and a methoxy group at the 6-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The hydrazinyl moiety offers reactivity for condensation and cyclization reactions, while the methoxy group enhances solubility and influences electronic properties. Its well-defined reactivity profile and stability under standard conditions make it suitable for controlled synthetic applications. The compound is typically handled under inert conditions to preserve its functional group integrity.
3-Hydrazinyl-6-methoxypyridazine structure
99419-04-2 structure
Product name:3-Hydrazinyl-6-methoxypyridazine
CAS No:99419-04-2
MF:C5H8N4O
Molecular Weight:140.14322
MDL:MFCD08436543
CID:1026927
PubChem ID:16457148

3-Hydrazinyl-6-methoxypyridazine 化学的及び物理的性質

名前と識別子

    • 3-Hydrazinyl-6-methoxypyridazine
    • (6-methoxypyridazin-3-yl)hydrazine
    • DTXSID20586093
    • A858472
    • SY319949
    • MFCD08436543
    • J-512604
    • 99419-04-2
    • 3-HYDRAZINO-6-METHOXYPYRIDAZINE
    • AB44993
    • AKOS002312957
    • DS-2525
    • SCHEMBL6525225
    • DB-105573
    • MDL: MFCD08436543
    • インチ: InChI=1S/C5H8N4O/c1-10-5-3-2-4(7-6)8-9-5/h2-3H,6H2,1H3,(H,7,8)
    • InChIKey: XEUHRAAAPRMRHB-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(NN)N=N1

計算された属性

  • 精确分子量: 140.07000
  • 同位素质量: 140.06981089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 99.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 73.1Ų

じっけんとくせい

  • 密度みつど: 1.316
  • Boiling Point: 403.104°C at 760 mmHg
  • フラッシュポイント: 197.591°C
  • Refractive Index: 1.624
  • PSA: 73.06000
  • LogP: 0.54410

3-Hydrazinyl-6-methoxypyridazine Security Information

3-Hydrazinyl-6-methoxypyridazine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Hydrazinyl-6-methoxypyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM102351-1g
3-Hydrazinyl-6-methoxypyridazine
99419-04-2 95%
1g
$*** 2023-05-29
Chemenu
CM102351-5g
3-Hydrazinyl-6-methoxypyridazine
99419-04-2 95%
5g
$1066 2021-08-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644028-1g
3-Hydrazinyl-6-methoxypyridazine
99419-04-2 98%
1g
¥3028.00 2024-04-23
eNovation Chemicals LLC
D550475-1g
3-Hydrazinyl-6-methoxypyridazine
99419-04-2 95%
1g
$385 2025-03-01
Alichem
A029195064-1g
3-Hydrazinyl-6-methoxypyridazine
99419-04-2 95%
1g
$400.00 2023-08-31
Crysdot LLC
CD11000442-250mg
3-Hydrazinyl-6-methoxypyridazine
99419-04-2 95%
250mg
$151 2024-07-19
Crysdot LLC
CD11000442-5g
3-Hydrazinyl-6-methoxypyridazine
99419-04-2 95%
5g
$1131 2024-07-19
Crysdot LLC
CD11000442-1g
3-Hydrazinyl-6-methoxypyridazine
99419-04-2 95%
1g
$376 2024-07-19
eNovation Chemicals LLC
D550475-1g
3-Hydrazinyl-6-methoxypyridazine
99419-04-2 95%
1g
$385 2025-02-24
eNovation Chemicals LLC
Y0982256-5g
3-hydrazinyl-6-methoxypyridazine
99419-04-2 95%
5g
$850 2025-02-22

3-Hydrazinyl-6-methoxypyridazine 関連文献

3-Hydrazinyl-6-methoxypyridazineに関する追加情報

Introduction to 3-Hydrazinyl-6-methoxypyridazine (CAS No. 99419-04-2)

3-Hydrazinyl-6-methoxypyridazine, identified by the Chemical Abstracts Service Number (CAS No.) 99419-04-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule, featuring a hydrazine substituent and a methoxy group on a pyridazine backbone, has garnered attention due to its versatile structural framework and potential biological activities. The compound’s unique chemical properties make it a valuable scaffold for the development of novel therapeutic agents, particularly in addressing unmet medical needs.

The molecular structure of 3-Hydrazinyl-6-methoxypyridazine consists of a six-membered pyridazine ring, which is a nitrogen-containing heterocycle known for its stability and reactivity. The presence of both a hydrazine group (–NH₂) and a methoxy group (–OCH₃) introduces multiple reactive sites, enabling diverse chemical modifications and functionalization strategies. These features are particularly advantageous in medicinal chemistry, where structural diversity is often linked to enhanced pharmacological efficacy.

In recent years, there has been growing interest in pyridazine derivatives as pharmacophores due to their demonstrated ability to interact with biological targets such as enzymes and receptors. The hydrazine moiety, in particular, is well-documented for its role in forming covalent bonds with biological molecules, which can lead to potent and selective drug interactions. Additionally, the methoxy group can influence electronic properties and metabolic stability, making it a crucial factor in drug design.

Current research in the field of 3-Hydrazinyl-6-methoxypyridazine has explored its potential applications in various therapeutic areas. One notable area is anti-inflammatory drug development, where pyridazine derivatives have shown promise in modulating inflammatory pathways. Studies have indicated that compounds with similar structural motifs may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The hydrazine group’s ability to engage in redox chemistry further enhances its utility in such contexts.

Another promising application lies in the realm of anticancer research. Pyridazine-based molecules have been investigated for their ability to interfere with cancer cell proliferation by targeting critical signaling pathways. The structural flexibility of 3-Hydrazinyl-6-methoxypyridazine allows for the design of derivatives that can selectively inhibit kinases and other enzymes overexpressed in tumor cells. Preliminary studies have suggested that certain analogs may induce apoptosis or arrest cell cycle progression, offering a potential therapeutic strategy against various malignancies.

The synthesis of 3-Hydrazinyl-6-methoxypyridazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridazines followed by functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of complex derivatives, facilitating rapid screening for biological activity.

In addition to its pharmaceutical applications, 3-Hydrazinyl-6-methoxypyridazine has shown potential in material science and agrochemical research. Its ability to form stable coordination complexes with metals makes it useful as a ligand in catalytic systems. Furthermore, modifications to its structure can lead to novel compounds with enhanced pesticidal or herbicidal properties, contributing to sustainable agricultural practices.

The pharmacokinetic profile of 3-Hydrazinyl-6-methoxypyridazine is another critical aspect under investigation. Factors such as solubility, metabolic stability, and distribution must be carefully considered to optimize drug delivery and efficacy. Computational modeling techniques have been increasingly employed to predict these properties before experimental validation, streamlining the drug discovery process.

Future directions in research on 3-Hydrazinyl-6-methoxypyridazine include exploring its role in neurodegenerative diseases and infectious disorders. The compound’s ability to cross the blood-brain barrier suggests potential applications in treating neurological conditions such as Alzheimer’s disease or Parkinson’s disease. Additionally, its interaction with bacterial enzymes has prompted investigations into novel antibiotics targeting resistant strains.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of 3-Hydrazinyl-6-methoxypyridazine based therapeutics. Such partnerships facilitate the translation of laboratory findings into clinical applications by leveraging expertise across chemistry, biology, and medicine. Regulatory considerations must also be addressed to ensure compliance with safety standards while accelerating the approval process for new drugs.

In conclusion,3-Hydrazinyl-6-methoxypyridazine (CAS No. 99419-04-2) represents a promising compound with broad applications across multiple fields of research. Its unique structural features offer opportunities for designing innovative drugs targeting various diseases. Continued investigation into its synthesis, biological activity, and pharmacokinetic properties will further elucidate its potential contributions to human health and industrial advancements.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:99419-04-2)3-Hydrazinyl-6-methoxypyridazine
A858472
Purity:99%
はかる:1g
Price ($):269.0